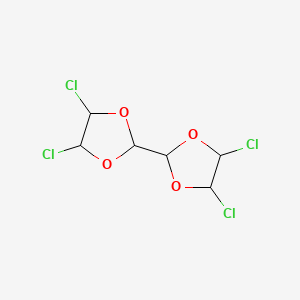
2,2'-Bi-1,3-dioxolane, 4,4',5,5'-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] is a chemical compound with the molecular formula C6H6Cl4O4 It is known for its unique structure, which includes two dioxolane rings each substituted with two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] can be synthesized through the interaction of concentrated sulfuric acid with trans-2,3-dichloro-1,4-dioxane. The reaction involves the formation of the trans-transmeso-stereoisomer of the compound . The reaction conditions typically require a controlled environment to ensure the correct stereoisomer is produced.
Industrial Production Methods
While specific industrial production methods for 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] are not widely documented, the synthesis process would likely involve similar reaction conditions as those used in laboratory settings, scaled up for larger production volumes. This would include the use of concentrated sulfuric acid and trans-2,3-dichloro-1,4-dioxane as starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Common reagents used in reactions with 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of asymmetric catalytic compounds and other organic molecules.
Solvent: The compound can also serve as a solvent in organic synthesis reactions.
Material Science: Its unique structure makes it a candidate for studies in material science, particularly in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] involves its reactivity due to the presence of chlorine atoms and the dioxolane rings. These structural features allow it to participate in various chemical reactions, targeting specific molecular pathways depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-1,3-dioxolane: A similar compound with fewer chlorine substitutions.
2,2’,5,5’-Tetrachloro-1,1’-azo-1,3,4-triazole: Another compound with a similar chlorine substitution pattern but different core structure.
Uniqueness
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] is unique due to its specific substitution pattern and the presence of two dioxolane rings
Propiedades
Fórmula molecular |
C6H6Cl4O4 |
|---|---|
Peso molecular |
283.9 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4,5-dichloro-1,3-dioxolan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C6H6Cl4O4/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h1-6H |
Clave InChI |
FDOAQOSMCJAEPV-UHFFFAOYSA-N |
SMILES canónico |
C1(OC(C(O1)Cl)Cl)C2OC(C(O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


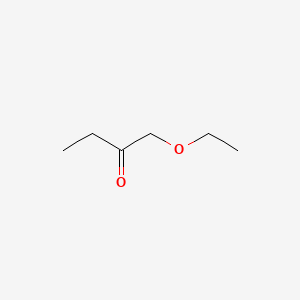
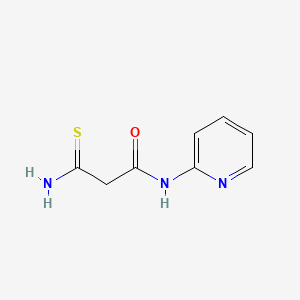
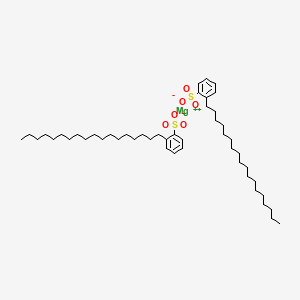

![3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B13825749.png)
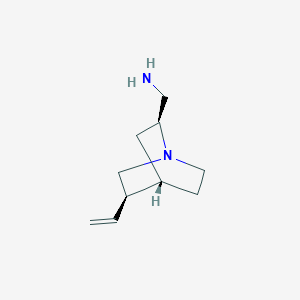
![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
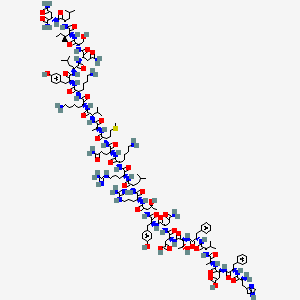
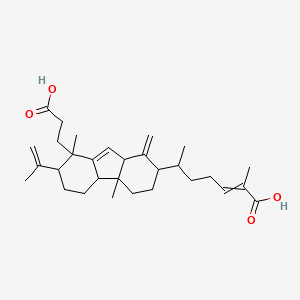
![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
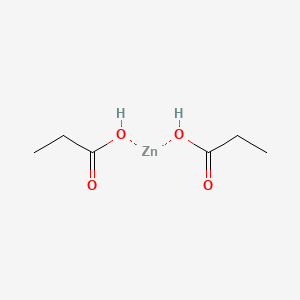
![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
